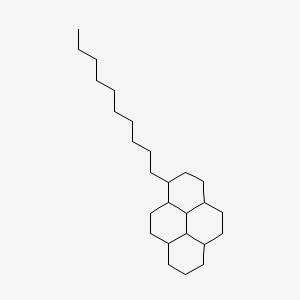
3-n-Decylperhydropyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-n-Decylperhydropyrene is a polycyclic perhydroarene compound known for its unique structure and reactivity It is a derivative of perhydropyrene, where a decyl group is attached to the third position of the perhydropyrene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-n-Decylperhydropyrene typically involves the hydrogenation of pyrene followed by the alkylation with a decyl group. The hydrogenation process is carried out under high pressure and temperature conditions, using a catalyst such as palladium on carbon. The alkylation step involves the reaction of the hydrogenated pyrene with decyl bromide in the presence of a strong base like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain the high pressure and temperature required for hydrogenation. The alkylation step is optimized for large-scale production by using efficient mixing and heat transfer systems to ensure uniform reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-n-Decylperhydropyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perhydropyrene derivatives with different functional groups.
Reduction: Further hydrogenation can lead to more saturated derivatives.
Substitution: The decyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.
Major Products
Oxidation: Products include hydroxylated and ketone derivatives of perhydropyrene.
Reduction: More saturated perhydropyrene derivatives.
Substitution: Various alkylated perhydropyrene compounds.
Applications De Recherche Scientifique
3-n-Decylperhydropyrene has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of polycyclic perhydroarenes.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance lubricants and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 3-n-Decylperhydropyrene involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane properties and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-n-Decylperhydropyrene: Similar in structure but with the decyl group attached at the first position.
Hexadecahydropyrene: A fully hydrogenated derivative of pyrene without any alkyl substitution.
Methylperhydropyrene: A perhydropyrene derivative with a methyl group instead of a decyl group.
Uniqueness
3-n-Decylperhydropyrene is unique due to the specific position of the decyl group, which influences its reactivity and interactions. This positional isomerism can lead to different chemical and physical properties compared to its analogs, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
55191-41-8 |
|---|---|
Formule moléculaire |
C26H46 |
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
1-decyl-1,2,3,3a,4,5,5a,6,7,8,8a,9,10,10a,10b,10c-hexadecahydropyrene |
InChI |
InChI=1S/C26H46/c1-2-3-4-5-6-7-8-9-11-20-14-15-23-17-16-21-12-10-13-22-18-19-24(20)26(23)25(21)22/h20-26H,2-19H2,1H3 |
Clé InChI |
DEVZYFUPAIBVPP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1CCC2CCC3CCCC4C3C2C1CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)

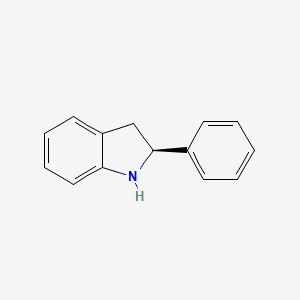
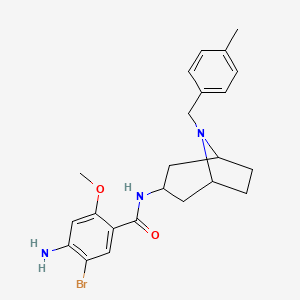

![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one](/img/structure/B13807428.png)
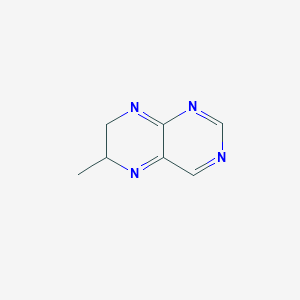
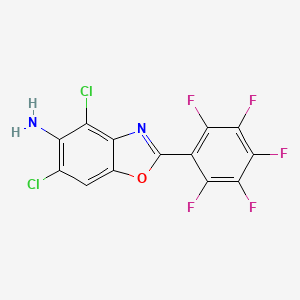
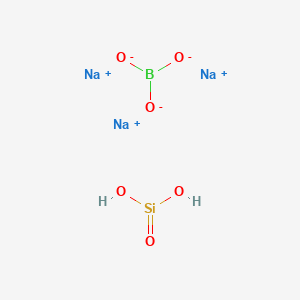
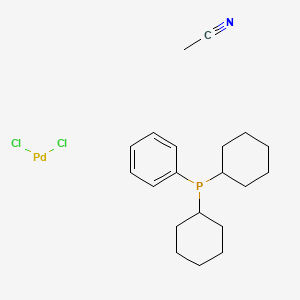
![[(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13807443.png)
![Acetamide,N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807444.png)
![[(2R,3S,5R)-3-carboxyoxy-5-(5-chloro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen carbonate](/img/structure/B13807445.png)
